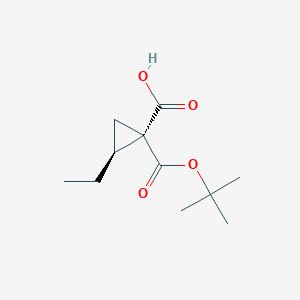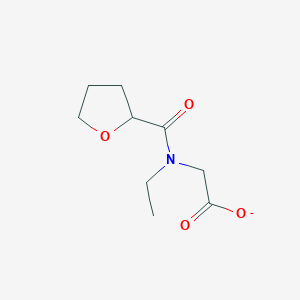
(R)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a methanamine moiety, with a fluoropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylation: The synthesis begins with the formation of the cyclopropyl group. This can be achieved through a Simmons-Smith reaction, where a diazomethane derivative reacts with an alkene in the presence of a zinc-copper couple.
Fluoropyridine Introduction: The 6-fluoropyridine ring can be introduced via a nucleophilic aromatic substitution reaction. A suitable precursor, such as 2-chloropyridine, can be reacted with a fluoride source under basic conditions.
Methanamine Formation: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis of ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine would involve optimizing these steps for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing chiral catalysts or resolution techniques to ensure the desired enantiomer is obtained.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming imines or nitriles under strong oxidizing conditions.
Reduction: Reduction reactions can convert the fluoropyridine ring to a more saturated system or reduce the imine intermediates back to amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing imines or nitriles.
Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine serves as a building block for the synthesis of more complex molecules
Biology
The compound’s chiral nature and functional groups make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used to probe the activity of enzymes that metabolize amines or interact with pyridine derivatives.
Medicine
In medicinal chemistry, ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is explored for its potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents targeting specific biological pathways.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism by which ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can enhance binding affinity to certain receptors, while the fluoropyridine ring can participate in hydrogen bonding and π-π interactions. The methanamine group can form covalent bonds with active site residues in enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
®-Cyclopropyl(4-fluorophenyl)methanamine: Similar structure but with a phenyl ring instead of a pyridine ring.
®-Cyclopropyl(6-chloropyridin-2-yl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
®-Cyclopropyl(2-pyridyl)methanamine: Lacks the fluorine atom, affecting its reactivity and binding properties.
Uniqueness
®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is unique due to the presence of both a cyclopropyl group and a fluoropyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The fluorine atom enhances metabolic stability and binding affinity, while the cyclopropyl group provides rigidity and steric effects that can influence molecular interactions.
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
(R)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(11)6-4-5-6/h1-3,6,9H,4-5,11H2/t9-/m1/s1 |
InChI Key |
LBCZCZXODDPNRU-SECBINFHSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=NC(=CC=C2)F)N |
Canonical SMILES |
C1CC1C(C2=NC(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)



![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)

![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)




